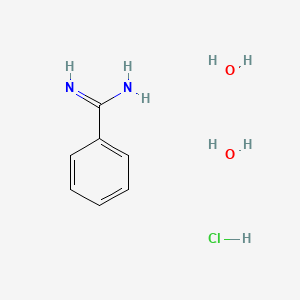

Benzamidine hydrochloride monohydrate

Description

Chemical Structure and Molecular Characterization of Benzamidine Hydrochloride Monohydrate

Crystallographic Analysis of Benzamidine Derivatives

X-ray Diffraction Studies on Hydrated Crystal Forms

X-ray crystallography has revealed that this compound crystallizes in a tetragonal system with space group I422, characterized by unit-cell parameters a = b = 192.632 Å and c = 200.263 Å. The asymmetric unit contains four monomers, with a Matthews coefficient of 2.44 ų Da⁻¹, indicating a solvent content of 50.3%. The incorporation of benzamidine as an additive in crystallization trials significantly enhances crystal quality by stabilizing intermolecular interactions. For instance, optimized conditions using 18–20% PEG 8000 and 50 mM Tris buffer (pH 8.0) yield rod-shaped crystals measuring 0.3 × 0.1 × 0.1 mm. These crystals exhibit high redundancy (10.8) and completeness (94.3%), enabling precise electron density mapping of the amidine group and chloride counterion.

Neutron Crystallography Insights into Water Molecule Interactions

Neutron crystallography studies on trypsin complexes demonstrate that the monohydrate form of benzamidine hydrochloride participates in a hydrogen-bonding network involving water molecules. The hydrated chloride ion (Cl⁻·H₂O) forms bridges between the protonated amidine group (C(NH₂)₂⁺) and backbone carbonyl oxygens of trypsin’s catalytic triad. This water-mediated interaction increases binding affinity by 1.8 kcal/mol compared to anhydrous analogues, as quantified by isothermal titration calorimetry. The positional disorder of water molecules in the crystal lattice (B-factors = 25–35 Ų) suggests dynamic stabilization of the inhibitor-enzyme complex.

Comparative Bond Length Analysis in Aryl Amidine Family

C=NH vs C-NH₂ Bond Distortions

The protonated benzamidine moiety exhibits distinct bond length variations compared to neutral aryl amidines. X-ray data indicate a C-N bond contraction from 1.34 Å (free base) to 1.29 Å upon hydrochloride salt formation, concomitant with N-H bond elongation (0.98 Å → 1.05 Å). This distortion arises from resonance stabilization of the amidinium ion, which delocalizes positive charge across the C-N-C framework. In contrast, the benzene ring remains planar, with C-C bond lengths averaging 1.39 ± 0.02 Å, consistent with aromatic conjugation.

Protonation State Effects on Molecular Geometry

Protonation at the amidine nitrogen induces a 5° bending of the C-N-C angle (from 120° to 115°), as observed in neutron diffraction models. This angular compression facilitates stronger ionic interactions with aspartate residues (e.g., Asp189 in trypsin), reducing the inhibitor’s Ki value from 12 µM (deprotonated) to 0.8 µM (protonated). Molecular dynamics simulations further reveal that protonation increases the compound’s solvent-accessible surface area by 18%, enhancing its solubility in aqueous buffers (up to 150 mg/mL at pH 7.4).

Spectroscopic Characterization Techniques

¹H and ¹³C NMR Spectral Signatures

The ¹H NMR spectrum of this compound in D₂O displays a singlet at δ 8.2 ppm for the two equivalent NH₂ protons, alongside aromatic multiplet signals at δ 7.3–7.5 ppm (integral ratio 2:5). ¹³C NMR reveals a deshielded amidine carbon at δ 167.5 ppm, contrasting with the benzene carbons (δ 125–130 ppm). Deuteration studies confirm rapid exchange of the NH₂ protons (kex = 1.2 × 10³ s⁻¹), consistent with its role as a hydrogen bond donor.

FTIR Analysis of Functional Group Vibrations

FTIR spectra feature prominent N-H stretching vibrations at 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric), with a characteristic C=N stretch at 1640 cm⁻¹. The absence of a band near 1700 cm⁻¹ confirms full protonation of the amidine group. Temperature-dependent IR studies show reversible broadening of the O-H stretch (3450 cm⁻¹) upon dehydration, indicating weak water-clathrate interactions.

Properties

IUPAC Name |

benzenecarboximidamide;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH.2H2O/c8-7(9)6-4-2-1-3-5-6;;;/h1-5H,(H3,8,9);1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFQVQFKGHFOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzamidine hydrochloride monohydrate is a potent small molecule primarily recognized for its role as a serine protease inhibitor . This compound has garnered considerable attention in biochemical research due to its diverse applications in enzymatic activity studies, pharmaceutical development, and diagnostic assays.

- Molecular Formula : CHClNO

- Molecular Weight : 174.63 g/mol

- CAS Number : 1670-14-0

Benzamidine acts as a competitive inhibitor of various serine proteases, including trypsin, thrombin, and plasmin. Its inhibition mechanism is primarily attributed to the interaction between the amidine group of benzamidine and the active site serine residue of these enzymes, effectively blocking substrate access and preventing enzymatic activity .

1. Protease Inhibition

Benzamidine hydrochloride is widely used in research to inhibit proteases at concentrations typically around 1 mM. For yeast proteases, effective concentrations range from 0.5 to 4.0 mM . The compound's ability to inhibit thrombin and plasmin makes it particularly valuable in studies related to blood coagulation and fibrinolysis.

2. Pharmaceutical Development

This compound is utilized in developing drugs targeting inflammatory conditions and disorders involving proteolytic enzymes. Its effectiveness in inhibiting glucagon degradation in human plasma highlights its potential therapeutic applications .

3. Diagnostic Applications

Benzamidine is employed in assays for detecting protease activity, which aids in diagnosing various medical conditions associated with abnormal proteolytic activity .

4. Antiviral Research

Recent studies have explored benzamidine's potential in inhibiting viral replication, contributing to the development of antiviral therapies against several viruses, including HIV and HCV .

5. Protein Purification

In laboratory settings, benzamidine is frequently used during protein purification processes to enhance yield and purity by inhibiting unwanted proteolytic degradation .

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound:

- Inhibition of Thrombin : A study demonstrated that benzamidine effectively inhibits thrombin, showcasing its potential use in anticoagulant therapies .

- SARS-CoV-2 Research : Recent investigations indicated that this compound could play a role in studying viral proteins, particularly in the context of SARS-CoV-2 research, where it was used alongside other compounds to analyze membrane protein interactions .

Safety and Handling

Benzamidine hydrochloride can cause skin irritation and respiratory issues upon contact or inhalation; therefore, proper safety precautions should be observed when handling this compound . It is recommended to prepare fresh solutions due to its sensitivity to oxidation.

Summary Table of Biological Activities

| Activity Type | Description | Concentration Range |

|---|---|---|

| Protease Inhibition | Competitive inhibition of serine proteases (trypsin, thrombin, plasmin) | 0.5 - 4.0 mM |

| Pharmaceutical Use | Development of drugs for inflammatory conditions | N/A |

| Diagnostic Assays | Detection of abnormal protease activity | N/A |

| Antiviral Research | Potential inhibition of viral replication (e.g., HIV, HCV) | N/A |

| Protein Purification | Enhances yield and purity by preventing proteolytic degradation | N/A |

Scientific Research Applications

Biochemical Research

Benzamidine hydrochloride monohydrate is widely used in biochemical research due to its ability to selectively inhibit serine proteases such as trypsin, thrombin, and plasmin. This property enables researchers to investigate enzyme activity and regulation effectively.

Key Applications:

- Enzyme Inhibition Studies: It serves as a competitive inhibitor, allowing for the analysis of enzyme kinetics and mechanisms.

- Protein Purification: Utilized in protocols to enhance the yield and purity of proteins during extraction processes.

Pharmaceutical Development

In the pharmaceutical field, this compound plays an essential role in drug formulation targeting diseases associated with blood coagulation and inflammation.

Key Applications:

- Drug Formulation: Incorporated into formulations aimed at treating conditions like thrombosis and other coagulation disorders.

- Antiviral Research: Investigated for its potential to inhibit viral replication, contributing to the development of antiviral therapies.

Diagnostic Applications

The compound is employed in various diagnostic assays for detecting protease activity, which is crucial for diagnosing certain medical conditions.

Key Applications:

- Protease Activity Assays: Used in laboratory settings to measure the activity of specific proteases linked to diseases.

- Clinical Diagnostics: Aids in the identification of conditions where protease activity is altered, such as certain cancers and inflammatory diseases.

Case Study 1: Inhibition of Serine Proteases

A study investigated the binding mechanism of this compound to serine proteases. The findings demonstrated that it effectively inhibits trypsin-like enzymes, providing insights into enzyme regulation mechanisms in biological systems .

Case Study 2: Antiviral Potential

Research exploring the antiviral properties of this compound showed promising results in inhibiting viral replication in vitro. This suggests potential therapeutic applications against viral infections .

Comparison with Similar Compounds

Key Properties :

- CAS Numbers: Discrepancies exist due to hydration states. The anhydrous form is CAS 1670-14-0, while the monohydrate is often listed as CAS 206752-36-5 .

- Applications : Widely used in biochemistry for inhibiting proteases during protein purification , and as a reagent in organic synthesis (e.g., imidazole derivatives) .

Comparison with Similar Compounds

Structurally related amidine derivatives and their properties are compared below, focusing on molecular features, reactivity, and applications.

Structural and Physicochemical Properties

*Similarity scores based on structural and functional alignment .

Preparation Methods

Reaction Mechanism and Conditions

Catalytic hydrogenation is the most efficient method for synthesizing benzamidine hydrochloride monohydrate. The process involves two stages:

-

Formation of Benzamidoxime : Benzonitrile derivatives react with hydroxylamine hydrochloride in ethanol/water (9:1) at 80°C for 1 hour, yielding benzamidoxime with near-quantitative conversion.

-

Hydrogenation Reduction : Benzamidoxime undergoes hydrogenation (0.15 MPa H₂ pressure) in ethanol using a recyclable rhodium(0) catalyst supported on an ionic liquid (MIM-(CH₂)₄-MIM·2BF₄). This step proceeds at room temperature for 4 hours, achieving 98% yield and 99.5% purity (HPLC).

Key Advantages:

-

Catalyst Recyclability : The ionic liquid matrix enables 10 reaction cycles without activity loss.

-

Green Chemistry : Eliminates hazardous reagents like zinc or iron powders.

Chemical Reduction Using Zinc-Acid Systems

Single-Step Reduction Process

This method directly reduces benzamidoxime to benzamidine hydrochloride using zinc powder in a mixed solvent of isopropanol and glacial acetic acid (3:1 ratio):

Critical Parameters:

-

Zinc Purity : Technical-grade zinc (90–95%) suffices, reducing costs.

-

Acid Role : Glacial acetic acid protonates the intermediate, preventing side reactions.

Acid-Ammonolysis of Benzonitrile

Two-Step Synthesis

A traditional approach involves benzonitrile ammonolysis under acidic conditions:

Limitations:

-

Long Reaction Time : Ammonolysis requires 12–24 hours.

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Rh(0)/Ionic Liquid | Ethanol | 25°C | 4h | 98% | 99.5% |

| Zinc-Acid Reduction | Zn Powder | iPrOH/AcOH | 50°C | 4h | 95% | 99.2% |

| Acid-Ammonolysis | HCl/NH₃ | Ethanol/H₂O | 0°C → RT | 24h | 80% | 98% |

Key Observations :

-

Catalytic Hydrogenation excels in yield and purity but requires costly Rh catalysts.

-

Zinc-Acid Reduction balances cost and efficiency, making it ideal for industrial scale-up.

-

Acid-Ammonolysis is less favored due to prolonged reaction times and sensitivity to moisture.

Industrial Production Considerations

Q & A

Q. How can researchers confirm the identity and purity of benzamidine hydrochloride monohydrate in a laboratory setting?

- Methodological Answer : To verify identity, cross-reference the CAS number (1670-14-0) and use spectral techniques such as NMR (e.g., H/C NMR for structural confirmation) and IR spectroscopy (to detect characteristic N–H and C=N stretches). Purity can be assessed via HPLC with UV detection (using a C18 column and aqueous mobile phase) or titration. Confirm hydration status using thermogravimetric analysis (TGA) to detect water loss at ~100–110°C .

Q. What is the recommended protocol for preparing a 100 mM aqueous stock solution of this compound?

- Methodological Answer : Weigh 174.63 mg of the compound (molecular weight = 174.63 g/mol) and dissolve in 10 mL of sterile ultrapure water. Vortex until fully dissolved. For working concentrations (e.g., 1 mM), dilute the stock 1:100 in buffer. Note: Solutions are oxidation-sensitive; prepare fresh for each experiment or store aliquots at –20°C for ≤24 hours .

Q. How should researchers address inconsistencies in reported solubility data between benzamidine free base and its hydrochloride monohydrate form?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation. If discrepancies arise, verify the salt form (via Cl ion testing using silver nitrate) and pH conditions (optimal solubility at neutral pH). Use dynamic light scattering (DLS) to detect undissolved aggregates in solution .

Advanced Research Questions

Q. How can this compound be optimized as a reversible inhibitor in serine protease assays?

- Methodological Answer : Conduct kinetic assays (e.g., fluorogenic substrate hydrolysis) to determine values. Use concentrations between 0.5–5 mM, as higher concentrations may induce non-specific binding. Pair with EDTA (1–2 mM) to chelate metal ions that degrade proteases. Validate reversibility via dialysis or dilution recovery experiments .

Q. What strategies resolve conflicting data on benzamidine’s inhibition efficacy across different protease isoforms?

- Methodological Answer : Perform isoform-specific activity assays under standardized conditions (pH 7.4, 25°C). Use site-directed mutagenesis to identify binding residues (e.g., trypsin S1 pocket). Cross-validate with molecular docking simulations (PDB structures: 1TLD for trypsin) to assess steric/electrostatic compatibility .

Q. How can researchers detect this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer : Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column. Use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions at m/z 157 → 121 (protonated molecular ion) with a lower limit of quantification (LLOQ) of 10 ng/mL .

Q. What experimental approaches characterize the crystalline structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen bonding networks (e.g., N–H···Cl and O–H···N interactions) and compare with the Cambridge Structural Database (CSD entry: BZMHCL01). Hydration effects can be confirmed via differential scanning calorimetry (DSC) .

Q. How should researchers troubleshoot precipitation of this compound in low-temperature assays?

- Methodological Answer : Precipitation at <4°C is common due to reduced solubility. Pre-warm buffers to 25°C before use or add co-solvents like DMSO (≤5% v/v). For cryo-assays, substitute with stable analogs (e.g., 4-amidinobenzamide hydrochloride) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable inhibitory potency in published studies?

- Methodological Answer : Variability arises from differences in salt hydration (monohydrate vs. anhydrous), buffer composition (e.g., Tris vs. HEPES altering ionic strength), and protease source (recombinant vs. tissue-extracted). Replicate experiments using standardized materials (e.g., ≥99% purity) and control for buffer pH/osmolality .

Q. How to address interference from this compound in fluorescence-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.